Senktide trifluoroacetate salt

Description

Overview of Tachykinin Peptide Families and Their Receptors in Biological Systems

The tachykinin family is a large group of structurally related neuropeptides, with over 40 members identified in both vertebrates and invertebrates. nih.govtocris.com These peptides are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH₂, where 'X' is a hydrophobic amino acid. nih.govbioone.org This conserved region is essential for receptor activation. nih.gov The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govtandfonline.com

The biological effects of these tachykinins are mediated through three principal G protein-coupled receptor subtypes: NK1, NK2, and NK3. tandfonline.comguidetopharmacology.org While there is some cross-reactivity, each tachykinin peptide shows a preferential affinity for a specific receptor subtype. guidetopharmacology.orguniversiteitleiden.nl This preferential binding is a cornerstone of neurokinin pharmacology.

| Endogenous Ligand | Preferred Receptor | Affinity Rank Order |

| Substance P (SP) | NK1 | SP > NKA > NKB |

| Neurokinin A (NKA) | NK2 | NKA > NKB > SP |

| Neurokinin B (NKB) | NK3 | NKB > NKA > SP |

| This table summarizes the preferential binding of endogenous tachykinins to their respective receptors. universiteitleiden.nl |

Activation of these receptors typically leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium. tandfonline.comguidetopharmacology.org Tachykinins are involved in a multitude of physiological functions, including smooth muscle contraction, vasodilation, inflammation, pain transmission, and neurotransmission. nih.govtandfonline.com

Characterization of Neurokinin 3 (NK3) Receptor Expression and Distribution in Relevant Pre-clinical Models

In contrast to NK1 and NK2 receptors, the NK3 receptor is predominantly expressed in the central nervous system (CNS). guidetopharmacology.orgnih.gov Its distribution, however, shows significant species-specific variations, a factor that has influenced the choice of animal models in pre-clinical research. nih.govresearchgate.net Autoradiographic studies using radiolabeled ligands, including [³H]senktide, have been instrumental in mapping the location of these receptors. nih.govnih.gov

In the rat brain, high densities of NK3 receptors have been identified in several key regions. nih.gov These include the cerebral cortex, substantia nigra pars compacta, and the supraoptic and paraventricular nuclei of the hypothalamus. nih.govnih.gov Moderate levels of binding are also observed in the median raphe nucleus. nih.gov Studies have also noted the presence of NK3 receptors in the amygdaloid complex, superior colliculus, and interpeduncular nucleus across multiple species including rats, guinea pigs, and gerbils. nih.gov

The guinea pig and gerbil are often used in NK3 receptor research due to pharmacological similarities to human receptors. nih.gov However, there are distinct differences in receptor distribution among these species. For example, the guinea pig lacks detectable NK3 receptors in the substantia nigra pars compacta and ventral tegmental area, which are present in the rat. nih.gov The gerbil is characterized by a specific localization of NK3 receptors in the anterodorsal and anteroventral thalamic nuclei. nih.gov

The following table details the comparative distribution of NK3 receptors in the brains of common pre-clinical models.

| Brain Region | Rat | Guinea Pig | Gerbil |

| Cerebral Cortex | Present | Present | Present |

| Striatum | Present | Absent | Absent |

| Substantia Nigra Pars Compacta | Present | Absent | Present |

| Ventral Tegmental Area | Present | Absent | Present |

| Amygdaloid Complex | Present | Present | Present |

| Anterodorsal Thalamic Nuclei | Absent | Absent | Present |

| Anteroventral Thalamic Nuclei | Absent | Absent | Present |

| This table highlights the species-specific distribution of NK3 receptors in the brain. nih.gov |

These distinct distribution patterns suggest that the functional roles of the NK3 receptor may vary across different species. nih.gov In the rat retina, NK3 receptors are found on bipolar and amacrine cells, suggesting a role in visual processing. nih.gov

Historical Development and Significance of Synthetic NK3 Receptor Agonists in Research

The study of the neurokinin system was initially hampered by the low selectivity of endogenous tachykinins and the lack of potent and selective antagonists. nih.gov The development of synthetic agonists and antagonists was a critical step forward. Senktide was incidentally discovered during a study aimed at developing selective agonists for the NK1 receptor. rsc.org

Senktide emerged as a highly potent and selective agonist for the NK3 receptor. caymanchem.combertin-bioreagent.comsigmaaldrich.com It exhibits an EC₅₀ (half maximal effective concentration) for the NK3 receptor in the range of 0.5-3 nM. caymanchem.combertin-bioreagent.com In contrast, its potency at the NK1 receptor is significantly lower (EC₅₀ = 35 µM), and it has no effect on the NK2 receptor. caymanchem.combertin-bioreagent.com This high selectivity made Senktide an invaluable pharmacological tool for isolating and studying the specific functions of the NK3 receptor in both cellular and animal models. caymanchem.combertin-bioreagent.com

The development of Senktide and other selective ligands, such as the antagonist SB 223412, has enabled researchers to probe the physiological and behavioral roles of NK3 receptor activation. nih.govacs.org For instance, Senktide has been used to demonstrate the role of NK3 receptors in modulating dopamine (B1211576) release, locomotor activity, and gonadotropin-releasing hormone (GnRH) secretion. tocris.comtemple.eduacs.org Furthermore, research on Senktide has spurred the development of more stable and potent NK3 receptor agonists with potential therapeutic applications. acs.orgrsc.orgresearchgate.net

Properties

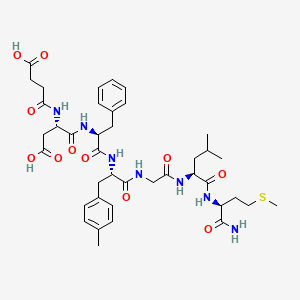

Molecular Formula |

C40H55N7O11S |

|---|---|

Molecular Weight |

842.0 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C40H55N7O11S/c1-23(2)18-28(38(56)45-27(36(41)54)16-17-59-4)44-33(49)22-42-37(55)29(20-26-12-10-24(3)11-13-26)46-39(57)30(19-25-8-6-5-7-9-25)47-40(58)31(21-35(52)53)43-32(48)14-15-34(50)51/h5-13,23,27-31H,14-22H2,1-4H3,(H2,41,54)(H,42,55)(H,43,48)(H,44,49)(H,45,56)(H,46,57)(H,47,58)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

UGXWLDUHYDFTIA-QKUYTOGTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Molecular Pharmacology of Senktide Trifluoroacetate Salt As an Nk3 Receptor Agonist

Quantification of Binding Affinity and Dissociation Kinetics of Senktide Trifluoroacetate (B77799) Salt for NK3 Receptors

Senktide demonstrates a high binding affinity for the NK3 receptor. Studies using radioligand binding assays with [3H]senktide have shown that it binds to a single class of high-affinity sites in rat brain cortex, with a dissociation constant (Kd) of approximately 2.8 nM. nih.gov Further investigations in guinea-pig ileum and cerebral cortex membranes revealed similar high-affinity binding, with Kd values of 2.21 nM and 8.52 nM, respectively. nih.gov In functional assays, Senktide acts as a potent agonist with an EC50 value, the concentration required to elicit a half-maximal response, in the low nanomolar range, typically between 0.5 and 3 nM. caymanchem.commedchemexpress.com

While the binding affinity of Senktide for the NK3 receptor is well-documented, specific data on its dissociation kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), are not extensively reported in the currently available scientific literature.

Binding Affinity of Senktide for the NK3 Receptor

| Tissue/Cell Line | Radioligand | Binding Constant (Kd) | Reference |

|---|---|---|---|

| Rat Brain Cortex | [3H]senktide | 2.8 ± 1.0 nM | nih.gov |

| Guinea-pig Ileum LM/MP | [3H]senktide | 2.21 ± 0.65 nM | nih.gov |

| Guinea-pig Cerebral Cortex | [3H]senktide | 8.52 ± 0.45 nM | nih.gov |

Comprehensive Receptor Selectivity Profiling of Senktide Trifluoroacetate Salt Across Tachykinin Receptor Subtypes and Other G Protein-Coupled Receptors (GPCRs)

Senktide exhibits a remarkable selectivity for the NK3 receptor over other tachykinin receptor subtypes, namely the NK1 and NK2 receptors. It is significantly less potent at the NK1 receptor, with a reported EC50 value of 35 µM, and shows no significant activity at the NK2 receptor. caymanchem.commedchemexpress.combertin-bioreagent.com This high selectivity has been a key factor in its use as a pharmacological tool to investigate NK3 receptor function.

Selectivity of Senktide across Tachykinin Receptor Subtypes

| Receptor Subtype | Potency (EC50) | Reference |

|---|---|---|

| NK3 | 0.5 - 3 nM | caymanchem.commedchemexpress.com |

| NK1 | 35 µM | caymanchem.commedchemexpress.com |

| NK2 | No significant activity | caymanchem.combertin-bioreagent.comnih.gov |

Elucidation of Biased Agonism and Allosteric Modulatory Mechanisms of this compound at the NK3 Receptor

The concepts of biased agonism and allosteric modulation are critical in modern pharmacology, describing how ligands can differentially activate signaling pathways or bind to secondary sites on a receptor to modulate its function. Biased agonism refers to the ability of an agonist to selectively activate one signaling pathway over another, for instance, G protein-dependent pathways versus β-arrestin-mediated pathways. Allosteric modulation involves the binding of a ligand to a site on the receptor distinct from the primary (orthosteric) binding site, which can alter the receptor's affinity or efficacy for the endogenous ligand.

Despite the importance of these mechanisms, specific research detailing the biased agonistic properties or allosteric modulatory effects of this compound at the NK3 receptor is currently not available in the scientific literature. Therefore, it is unknown whether Senktide preferentially activates G protein or β-arrestin pathways, or if it can act as an allosteric modulator of the NK3 receptor.

Structure-Activity Relationship (SAR) Studies for Senktide-Related Peptides and NK3 Receptor Activation

Structure-activity relationship (SAR) studies on Senktide and its analogs have provided valuable insights into the molecular determinants of NK3 receptor binding and activation. Modifications to the peptide structure have been shown to significantly impact its potency and selectivity.

A comprehensive study on Senktide derivatives revealed that substitutions at the N-terminal succinyl-Asp substructure can enhance receptor binding and activation. For example, replacing this group with oxalyl-Glu, oxalyl-D-Glu, or oxalyl-L-2-aminoadipic acid (Aad) led to increased potency. rsc.org Notably, the oxalyl-D-Glu modification also conferred resistance to degradation by neutral endopeptidase (NEP) 24.11, a key enzyme in peptide metabolism. rsc.org

The following table summarizes the binding affinities (IC50) and agonist activities (EC50) of selected Senktide analogs with modifications at the N-terminus, demonstrating the impact of these structural changes on NK3 receptor interaction.

Structure-Activity Relationship of N-terminal Modified Senktide Analogs at the Human NK3 Receptor

| Compound | N-terminal Modification | Binding Affinity (IC50, nM) | Agonist Activity (EC50, pM) | Reference |

|---|---|---|---|---|

| Senktide | Succinyl-Asp | 56 | 11 | rsc.org |

| Analog 1 | Oxalyl-Asp | 3.6 | 83 | rsc.org |

| Analog 2 | Oxalyl-D-Asp | 3.5 | 22 | rsc.org |

| Analog 3 | Oxalyl-Glu | 3.5 | 8.8 | rsc.org |

| Analog 4 | Oxalyl-D-Glu | 2.5 | 4.8 | rsc.org |

| Analog 5 | Oxalyl-L-Aad | 1.8 | 3.5 | rsc.org |

These SAR studies are crucial for the rational design of novel NK3 receptor agonists with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.

Cellular and Subcellular Mechanisms Triggered by Senktide Trifluoroacetate Salt

Detailed Analysis of G-Protein Coupling Preferences and Downstream Signaling Cascades Activated by Senktide-Mediated NK3 Receptor Engagement

The NK3 receptor preferentially couples to the Gαq/11 family of heterotrimeric G proteins. nih.govnih.gov The binding of Senktide to the NK3R induces a conformational change in the receptor, facilitating the dissociation of the Gαq subunit from the Gβγ dimer. researchgate.net This event marks the initiation of several key downstream signaling cascades.

The primary pathway activated by the Gαq subunit is the phospholipase Cβ (PLCβ) signaling cascade. nih.gov Activated Gαq stimulates PLCβ, which then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses into the cytoplasm to activate IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium, while DAG remains in the membrane to activate protein kinase C (PKC). researchgate.netyoutube.com

In addition to the canonical PLCβ pathway, Senktide-mediated NK3R activation has been shown to engage other significant signaling pathways. Studies have demonstrated the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways following NK3R stimulation. researchgate.netnih.gov These pathways are crucial for regulating a wide array of cellular processes, including cell growth and gene expression. Furthermore, evidence suggests that the NK3R can also activate the adenylate cyclase signaling pathway. nih.gov The specific downstream effects and the dominance of a particular pathway can be cell-type dependent and influenced by the concentration of Senktide. nih.gov

| G-Protein Family | Primary Effector | Key Second Messengers | Major Downstream Pathways Activated by Senktide |

|---|---|---|---|

| Gαq/11 | Phospholipase Cβ (PLCβ) | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | PKC activation, MAPK/ERK pathway, PI3K/AKT pathway |

Investigation of Intracellular Calcium Mobilization and Dynamics Elicited by Senktide Trifluoroacetate (B77799) Salt

As a direct consequence of the Gq/11-PLCβ signaling cascade, Senktide-induced NK3R activation is expected to lead to intracellular calcium (Ca²⁺) mobilization. The generation of IP3 and its subsequent binding to receptors on the endoplasmic reticulum typically triggers the release of Ca²⁺ from intracellular stores, causing a transient increase in cytosolic calcium concentration. youtube.comresearchgate.net This elevation in intracellular Ca²⁺ acts as a critical signal for a multitude of cellular responses.

However, research in specific neuronal populations has revealed more complex Ca²⁺ dynamics. In a study on principal neurons of the basolateral amygdala (BLA), the excitatory effects of Senktide were found to be independent of intracellular Ca²⁺ release. nih.gov This suggests that in certain cellular contexts, the signaling cascade may diverge, or other mechanisms downstream of PLCβ activation, such as PIP2 depletion itself, might be the primary drivers of the observed physiological effects. nih.gov This highlights that while the potential for Ca²⁺ mobilization is a core feature of the NK3R signaling pathway, the functional consequences are not universally dependent on this specific event and can vary significantly between different cell types and brain regions.

Mechanisms of NK3 Receptor Internalization, Recycling, and Degradation Induced by Senktide Trifluoroacetate Salt Agonism

Like many GPCRs, the NK3 receptor undergoes agonist-induced internalization, a process critical for signal desensitization and receptor trafficking. Following activation by Senktide, the NK3R is phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which not only uncouples it from the G-protein, terminating the primary signal, but also targets the receptor for internalization into the cell. nih.gov

This process typically occurs via clathrin-coated pits. nih.gov Experimental evidence confirms that administration of Senktide leads to the internalization of the NK3R, moving it from the cell surface into the cytoplasm. nih.gov Interestingly, studies have also observed the translocation of the activated NK3R into the cell nucleus, suggesting additional roles in nuclear signaling and gene regulation. nih.gov Once internalized, the receptor's fate can vary: it may be dephosphorylated and recycled back to the cell membrane, allowing for resensitization of the signal, or it can be targeted for lysosomal degradation, leading to a long-term downregulation of receptor numbers. The specific balance between recycling and degradation can dictate the cell's long-term responsiveness to sustained or repeated stimulation by agonists like Senktide.

Transcriptomic and Proteomic Alterations in Cellular Models Following this compound Exposure

Exposure of cells to this compound induces significant, dose-dependent changes in gene expression and protein profiles. These alterations are a direct result of the downstream signaling cascades that influence transcription factors and chromatin structure. In a hypothalamic cell line, Senktide was shown to modify chromatin organization and histone acetylation, key epigenetic mechanisms for controlling gene transcription. nih.gov

At lower concentrations (1 nM and 10 nM), Senktide treatment resulted in a relaxation of chromatin and an increase in the global acetylation of histones H3 and H4. nih.gov This was associated with the increased expression of a set of genes involved in crucial cellular functions such as cell signaling, growth, and synaptic plasticity. nih.gov Notable upregulated genes included FOS, VEGFA, and YWHAZ. nih.gov

Conversely, a higher concentration of Senktide (100 nM) produced opposite effects. It led to the compaction of chromatin, a decrease in histone acetylation, and the suppression of a different set of genes. nih.gov This suggests that the level of NK3R occupancy by Senktide can recruit distinct signaling pathways or cofactors, leading to divergent transcriptional outcomes. nih.gov Furthermore, Senktide-induced NK3R activation has been observed to downregulate the expression of dopamine (B1211576) D2 and metabotropic glutamate (B1630785) 5 (mGluR5) receptors, indicating a role in modulating other neurotransmitter systems at the transcriptomic level. nih.gov

| Senktide Concentration | Effect on Chromatin | Effect on Histone Acetylation | General Effect on Gene Expression | Examples of Affected Genes/Receptors |

|---|---|---|---|---|

| Low (1 nM, 10 nM) | Relaxation | Increased | Upregulation | FOS, VEGFA, YWHAZ (Upregulated) |

| High (100 nM) | Compaction | Decreased | Suppression | Dopamine D2, mGluR5 Receptors (Downregulated) |

Modulation of Neuronal Excitability and Synaptic Plasticity by this compound in Isolated Preparations

This compound profoundly modulates neuronal excitability. In vitro studies using isolated brain slices have demonstrated that Senktide directly excites specific neuronal populations. For instance, it enhances the excitability of principal neurons in the basolateral amygdala and a subpopulation of dopamine-sensitive neurons in the substantia nigra pars compacta. nih.govnih.gov

The mechanisms underlying this increased excitability have been investigated in detail. In BLA neurons, Senktide application induces membrane depolarization and increases the frequency of action potential firing. nih.gov This is achieved through a dual ionic mechanism: the depression of G-protein-gated inwardly rectifying potassium (GIRK) channels and the activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels. nih.gov The inhibition of GIRK channels reduces potassium efflux, making the neuron more excitable, while the activation of TRPC channels allows for an influx of cations, further depolarizing the cell.

Regarding synaptic plasticity, which is the cellular basis for learning and memory, Senktide's influence is suggested by its effects on gene expression. nih.govnih.gov As noted previously, low concentrations of Senktide upregulate genes associated with synaptic plasticity. nih.gov Processes like long-term potentiation (LTP) and long-term depression (LTD), which involve lasting changes in synaptic strength, are heavily dependent on the expression of such genes. khanacademy.orgyoutube.com By promoting the transcription of plasticity-related genes, Senktide can create a cellular environment that is more permissive for the induction and maintenance of synaptic changes, thereby modulating the capacity for information storage in neuronal circuits.

| Neuronal Population | Observed Effect of Senktide | Underlying Ionic Mechanism |

|---|---|---|

| Basolateral Amygdala (BLA) Principal Neurons | Increased excitability, depolarization, increased action potential firing | Depression of GIRK channels, Activation of TRPC4/5 channels |

| Substantia Nigra Pars Compacta Dopamine Neurons | Direct excitation | Not specified in provided context |

Physiological and Pathophysiological Roles Elucidated by Senktide Trifluoroacetate Salt in Pre Clinical Models

Central Nervous System Functions and Dysfunctions Investigated with Senktide Trifluoroacetate (B77799) Salt

Neuroendocrine Axis Regulation, Including Gonadotropin-Releasing Hormone (GnRH) Secretion and Pituitary Function

The role of the Neurokinin B (NKB)/NK3R system in regulating the reproductive neuroendocrine axis is critical, and Senktide has been a key pharmacological tool in these investigations. Studies have shown that NK3R activation by Senktide can directly stimulate Gonadotropin-Releasing Hormone (GnRH) secretion. This effect has been observed in mouse hypothalamic GnRH neuronal cell lines (GT1-7 cells), where acute exposure to Senktide increased GnRH release.

The downstream effects on pituitary hormones, particularly Luteinizing Hormone (LH), are complex and appear to be dependent on the hormonal milieu and species. In several models, including prepubertal rats and monkeys, anestrous goats, and female rats with physiological estradiol levels, Senktide administration stimulates LH secretion. For instance, in intact female rats on diestrus, Senktide induced a robust increase in serum LH levels. Similarly, in ovariectomized (OVX) rats treated with low doses of estradiol, Senktide significantly increased LH release. This stimulatory effect is often dependent on kisspeptin (B8261505) signaling through its receptor, GPR54.

Conversely, some studies have reported an inhibitory action of Senktide on LH secretion, particularly in OVX rats without estrogen replacement. These disparate findings highlight the modulatory complexity of the NKB system, where its influence on the GnRH pulse generator is contingent on the existing steroidal environment. In addition to its effects on the reproductive axis, Senktide has also been shown to stimulate the release of arginine vasopressin (AVP) from the pituitary gland in rats.

Table 1: Effects of Senktide on Neuroendocrine Hormones in Pre-clinical Models

| Hormone | Model System | Observed Effect | Citation(s) |

|---|---|---|---|

| GnRH | GT1-7 Cells (mouse) | ▲ Increased Secretion (acute) | |

| LH | Prepubertal Rats | ▲ Increased Secretion | |

| Anestrous Goats | ▲ Increased Secretion | ||

| Intact Female Rats (diestrus) | ▲ Increased Secretion | ||

| OVX Rats + Estradiol | ▲ Increased Secretion | ||

| OVX Rats (no estradiol) | ▼ Decreased Secretion | ||

| AVP | Water-Loaded Rats | ▲ Increased Secretion |

Behavioral Phenotypes Associated with NK3 Receptor Activation, such as Anxiety, Depression, and Cognition

Activation of NK3R by Senktide has been shown to modulate a range of behavioral phenotypes in preclinical models, particularly those related to anxiety, depression, and cognitive function.

In aged rats, Senktide administration has demonstrated both anxiolytic- and antidepressant-like effects in behavioral paradigms such as the open field test and the forced swimming test. These effects are accompanied by an increase in acetylcholine (ACh) release in brain regions critical for emotional and cognitive processing, including the amygdala, frontal cortex, and hippocampus, suggesting a cholinergic basis for its behavioral actions.

Senktide has also shown significant promise as a cognitive enhancer. In aged rats, it improved object memory for spatial displacement, a component of episodic memory. Further studies in adult rats confirmed that post-trial administration of Senktide facilitates the consolidation of episodic-like memory, an effect that is dependent on NK3R activation. Research in rat models of Alzheimer's disease pathology indicates that NK3R agonism can improve cognitive functions, with evidence suggesting these positive effects on learning and memory may be mediated by cholinergic mechanisms.

Table 2: Behavioral and Cognitive Effects of Senktide in Pre-clinical Models

| Behavioral Domain | Model System | Test Paradigm | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Anxiety | Aged Rats | Open Field Test | Anxiolytic-like effects | |

| Depression | Aged Rats | Forced Swimming Test | Antidepressant-like effects | |

| Cognition | Aged Rats | Object Discrimination | ▲ Improved spatial memory | |

| Adult Rats | Episodic-Like Memory Test | ▲ Enhanced memory consolidation | ||

| Alzheimer's Model (Rat) | Morris Water Maze | ▲ Improved learning & memory |

Neurotransmission, Neuromodulation, and Brain Circuitry Probed by Senktide Trifluoroacetate Salt

Senktide has been pivotal in mapping the functional roles of NK3R in neurotransmission and neuromodulation across various brain circuits. Electrophysiological studies have demonstrated that Senktide potently excites a subpopulation of dopamine-sensitive neurons in the substantia nigra pars compacta, suggesting a role for tachykinins as neurotransmitters in the basal ganglia.

In the amygdala, a key region for processing fear and anxiety, Senktide enhances the excitability of principal neurons in the basolateral nucleus (BLA). This excitatory effect is mediated by the activation of a nonselective cation channel and the depression of inwardly rectifying potassium (Kir) channels. This modulation of neuronal excitability in the BLA by NK3R activation is thought to contribute to the augmentation of fear-potentiated startle responses.

Furthermore, Senktide administration has been shown to increase acetylcholine release in the frontal cortex, amygdala, and hippocampus, indicating a modulatory role on the cholinergic system. In the striatum, NK3R activation has a significant influence on the firing of cholinergic interneurons, particularly during early postnatal development, highlighting its role in the maturation of brain circuitry.

Roles in Appetite Regulation and Metabolic Homeostasis

The tachykinin system, through NK3R, is implicated in the complex regulation of energy balance and metabolism. The central nervous system, particularly the hypothalamus and brainstem, integrates peripheral signals from hormones, peptides, and neurotransmitters to control appetite and energy homeostasis. While direct studies on Senktide and food intake are limited in the provided context, the localization and function of NK3R suggest a role in these processes.

NK3Rs are expressed in key hypothalamic nuclei that regulate metabolism. Activation of NK3R by Senktide in the median preoptic nucleus (MnPO) of rats induces a rapid, dose-dependent decrease in core body temperature. This hypothermic effect suggests that NK3R signaling is involved in thermoregulatory pathways, a critical component of metabolic homeostasis. Leptin, a key hormone in appetite regulation, has receptors on neurons that also express neuropeptides involved in energy balance. The interaction between these systems and the tachykinin pathways represents an area of ongoing investigation into metabolic control.

Peripheral Systemic Effects and Contributions of NK3 Receptors Explored Using this compound

Gastrointestinal Motility, Secretion, and Visceral Sensation

In the periphery, Senktide has been used to clarify the role of NK3R in regulating gastrointestinal (GI) function. Peptides are well-established as key modulators of GI motility. Studies in rats have shown that activation of intestinal NK3 receptors with Senktide enhances intestinal transit. Specifically, it was found to accelerate the transit of contents in the distal part of the intestine.

The effects of NK3R activation on smooth muscle contractility can vary by region. In the mouse small intestine, Senktide inhibits cholinergic excitatory neurotransmission, suggesting a modulatory role in intestinal muscle contraction. This indicates a potential pathophysiological role for NK3R in intestinal contractility. The regulation of GI function also involves a complex interplay of hormones and neurotransmitters that control secretions necessary for digestion.

Immunomodulation and Inflammatory Responses

The activation of NK3R by Senktide has been shown to influence gene expression related to inflammatory processes. In vitro studies have demonstrated that Senktide can modulate the expression of genes involved in cytokine signaling. Specifically, treatment with Senktide has been observed to inhibit the expression of the gene encoding the suppressor of cytokine signaling 1 (SOCS1). Furthermore, at certain concentrations, Senktide treatment led to the overexpression of genes such as CCL2, which encodes Chemokine (C-C motif) ligand 2, and IL1R2, the gene for interleukin 1 receptor type 2. These findings suggest that the NK3R pathway may play a role in regulating the cellular response to cytokines and in mediating inflammatory signaling cascades. The modulation of these specific genes indicates a potential, albeit complex, role for NK3R activation in inflammatory and immune responses.

Table 1: Effect of Senktide on Inflammatory Gene Expression in vitro

| Gene | Encoded Protein | Effect of Senktide Treatment |

|---|---|---|

| SOCS1 | Suppressor of cytokine signaling 1 | Inhibition of expression |

| CCL2 | Chemokine (C-C motif) ligand 2 | Overexpression |

| IL1R2 | Interleukin 1 receptor type 2 | Overexpression |

Cardiovascular Dynamics and Blood Pressure Regulation

In pre-clinical models, Senktide administration has revealed a significant, though complex, role for NK3R in the central regulation of cardiovascular function. Studies in conscious rats involving intracerebroventricular (i.c.v.) injection of Senktide have demonstrated dose-dependent effects on both mean arterial pressure (MAP) and heart rate (HR).

At lower doses, Senktide can cause a significant decrease in MAP. Conversely, higher doses have been shown to elicit a pressor response, leading to a rise in MAP. The effects on heart rate are similarly varied, with higher doses causing tachycardia. Some intermediate doses have been observed to produce a biphasic effect on heart rate, characterized by an initial bradycardia followed by tachycardia researchgate.netresearchgate.net. In spontaneously hypertensive rats (SHR), activation of NK3R in the ventral tegmental area (VTA) with Senktide elicited marked increases in both MAP and HR, suggesting a role for this pathway in the maintenance of hypertension in this model researchgate.net. These findings underscore the critical involvement of central NK3R signaling in the dynamic regulation of blood pressure and heart rate.

Table 2: Cardiovascular Effects of Centrally Administered Senktide in Conscious Rats

| Parameter | Low Dose Effect | High Dose Effect | Biphasic Effect (Intermediate Dose) |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | Decrease (e.g., -10 ± 6 mmHg) | Increase (e.g., +9 to +12 mmHg) | No significant effect |

| Heart Rate (HR) | No effect or increase (e.g., +52 ± 10 beats/min) | Tachycardia (e.g., +62 to +88 beats/min) | Initial bradycardia followed by tachycardia |

Data derived from studies involving intracerebroventricular administration. researchgate.netresearchgate.net

Respiratory Function and Airway Reactivity

Investigations using Senktide in guinea pig models have been crucial in understanding the role of NK3R in respiratory function, particularly in the context of airway hyperresponsiveness, a key feature of asthma. Studies have shown that Senktide, along with other NK3R agonists, can induce airway hyperresponsiveness to bronchoconstrictor agents like acetylcholine oup.comeurekaselect.com.

A significant finding from this research is that Senktide induces this hyperresponsive state without causing direct bronchoconstriction itself oup.comeurekaselect.comnih.gov. This dissociation suggests that NK3R activation does not directly lead to the contraction of airway smooth muscle. Instead, it is proposed that NK3R stimulation modulates airway function primarily through actions on the nervous system, potentially by facilitating synaptic transmission in airway parasympathetic ganglia or by sensitizing vagal afferent neurons in the central nervous system nih.govoup.com. This neural modulation could lead to exaggerated reflex responses, such as bronchoconstriction, in response to other stimuli nih.govoup.com.

Table 3: Effects of Senktide on Airway Function in Guinea Pig Models

| Parameter | Observation | Implication |

|---|---|---|

| Bronchoconstriction | No direct effect observed oup.comeurekaselect.com | NK3R activation does not directly contract airway smooth muscle. |

| Airway Hyperresponsiveness | Potent induction of hyperresponsiveness to acetylcholine oup.comeurekaselect.com | NK3R stimulation sensitizes the airways to bronchoconstrictor stimuli. |

Contributions to Understanding Disease Pathogenesis in Pre-clinical Models through this compound

Neurological and Psychiatric Disorder Models (e.g., Schizophrenia-like Phenotypes, Parkinson's Disease Models)

Senktide has been a valuable tool for exploring the role of NK3R in modulating neurotransmitter systems implicated in neurological and psychiatric disorders. In models relevant to Parkinson's disease, in vitro studies on rat brain slices have shown that Senktide potently excites a subpopulation of dopamine-sensitive neurons in the substantia nigra pars compacta, a brain region critically affected in the disease nih.gov. This finding supports a role for tachykinins in the regulation of the basal ganglia, a key circuit for motor control.

In research pertinent to schizophrenia, NK3 receptors are known to modulate central monoamine function researchgate.net. Administration of Senktide in rodents has been shown to elicit behaviors mediated by the 5-hydroxytryptamine (5-HT, or serotonin) system, such as head twitches and wet dog shakes researchgate.netnih.gov. As dysfunction in both dopamine (B1211576) and serotonin pathways is implicated in schizophrenia, these findings suggest that NK3R activation can influence the neurochemical environment relevant to the disorder's pathogenesis researchgate.neteurekaselect.com. While NK3R antagonists have been investigated as potential antipsychotics, the use of agonists like Senktide helps to clarify the baseline function of this system in modulating key neurotransmitter pathways researchgate.netnih.govnih.gov.

Reproductive and Endocrine Disorders (e.g., Polycystic Ovary Syndrome, Hypogonadism Models)

The use of Senktide has profoundly advanced the understanding of the neuroendocrine control of reproduction, particularly in the context of disorders like hypogonadotropic hypogonadism and Polycystic Ovary Syndrome (PCOS). Research has established that Neurokinin B (NKB) signaling via NK3R is critical for the regulation of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) secretion tandfonline.com.

In pre-clinical models of hypogonadism, where GnRH secretion is deficient, Senktide has been shown to reverse these deficits. Studies in mice with PROK2/PROKR2 knockdown, a model for isolated hypogonadotropic hypogonadism, demonstrated that Senktide treatment could alleviate GnRH insufficiency and restore downstream hormonal levels researchgate.net. In goat models of anestrus, Senktide administration successfully induced pulsatile LH release and, in most cases, subsequent ovulation, highlighting its potential to stimulate a dormant reproductive axis tandfonline.com.

While direct studies using Senktide in PCOS models are less common, research using NK3R antagonists has strongly implicated the NKB-NK3R system in the pathophysiology of PCOS, which is often characterized by abnormally high LH pulse frequency oup.comnih.govnih.gov. By demonstrating that NK3R antagonists can reduce LH pulse frequency and testosterone levels in women with PCOS, this research indirectly supports the hypothesis that hyperactivity of the NK3R system contributes to the disease state oup.comnih.gov. Therefore, Senktide serves as a critical tool to study the mechanisms of this hyperactivity in animal models that recapitulate PCOS features researchgate.netnih.govcaymanchem.com.

Table 4: Role of Senktide (NK3R Activation) in Reproductive Hormone Secretion

| Pre-clinical Model | Effect of Senktide Administration | Implication for Disease Pathogenesis |

|---|---|---|

| Anestrous Goats | Induces pulsatile LH secretion and ovulation tandfonline.com | Demonstrates NK3R's role in activating the GnRH pulse generator. |

| Hypogonadotropic Hypogonadism Mice | Reverses GnRH deficiency and low LH/FSH levels researchgate.net | Confirms NK3R signaling is crucial for maintaining GnRH/LH secretion. |

| Adult Male Mice (in vitro) | Stimulates GnRH release from the median eminence oup.com | Elucidates the site-specific action of NK3R activation on GnRH terminals. |

Mechanisms of Nociception, Pain Processing, and Analgesia

Senktide has been instrumental in clarifying the role of NK3R in the complex processing of pain signals. Contrary to pathways that produce analgesia, activation of NK3R in specific brain regions appears to facilitate nociceptive responses.

In rat models, injection of Senktide directly into the dorsal periaqueductal gray (dPAG), a key area for pain modulation, was found to induce hyperalgesia, as measured by the tail-flick test eurekaselect.com. This pronociceptive effect indicates that NK3R activation in this region enhances the sensation of pain. In vitro studies on spinal cord tissue from monoarthritic rats, a model of inflammatory pain, showed that Senktide potentiates the release of Substance P, a key neuropeptide involved in transmitting pain signals caymanchem.com. This suggests that during inflammatory conditions, the NK3R system may contribute to the heightened pain state (hyperalgesia) by amplifying the release of other pronociceptive neurotransmitters within the spinal cord caymanchem.com. The involvement of tachykinin receptors, including NK3R, in visceral nociception and inflammation further supports their role in pain pathways.

Inflammatory and Autoimmune Disease Models

The role of this compound in preclinical models of inflammation and autoimmunity is primarily understood through its action as a potent and selective agonist of the tachykinin neurokinin-3 (NK3) receptor. bertin-bioreagent.comtocris.com The tachykinin family of neuropeptides and their receptors are recognized for their involvement in a wide array of physiological processes, including the modulation of inflammation and immune responses. nih.govguidetopharmacology.org While direct studies employing Senktide in a broad range of inflammatory and autoimmune disease models are limited, research on NK3 receptor activation provides significant insights into its potential physiological and pathophysiological roles in these conditions.

Evidence from preclinical studies suggests that the activation of the NK3 receptor can exert pro-inflammatory effects in specific contexts. A key study investigating the central effects of a selective NK3 tachykinin receptor agonist in two distinct rat models of experimentally-induced colitis—trinitrobenzene sulphonic acid (TNBS)-induced and dextran sodium sulphate (DSS)-induced—demonstrated a pro-inflammatory role for NK3 receptor activation. researchgate.netguidetopharmacology.org In the TNBS model, the NK3 receptor agonist was found to increase the severity scores of colonic damage, enhance the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), and increase the infiltration of granulocytes into the colon. researchgate.net Similarly, in the DSS model, the agonist increased myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. researchgate.net These findings suggest that central NK3 receptor activation contributes to exacerbating gut inflammation in these experimental colitis models.

Further supporting the involvement of peripheral NK3 receptors in gastrointestinal inflammatory responses, studies using Senktide in models of visceral sensitivity have shown its capacity to modulate responses to noxious stimuli. In a rat model of colorectal distention, peripherally administered Senktide increased abdominal contractions, indicating an enhancement of the visceral nociceptive response. nih.govbohrium.com

At the molecular level, Senktide has been shown to influence the expression of genes involved in immune regulation. In one study, Senktide treatment was found to inhibit the expression of the gene encoding the suppressor of cytokine signaling 1 (SOCS1). nih.gov SOCS proteins are critical negative regulators of cytokine signaling pathways; therefore, their inhibition could lead to an amplification or prolongation of inflammatory responses. This provides a potential molecular mechanism through which Senktide could modulate inflammatory and autoimmune processes.

While much of the research on tachykinins in autoimmune conditions like rheumatoid arthritis has centered on Substance P and the NK1 receptor, the established role of the broader tachykinin system in joint inflammation underscores the potential for NK3 receptor involvement. nih.govjst.go.jp The function of NK3 receptors in modulating the activity of various neurotransmitters also points to indirect pathways by which Senktide could influence neuro-immune interactions that are central to many inflammatory and autoimmune diseases. guidetopharmacology.org

The following table summarizes key findings from preclinical models related to the activation of the NK3 receptor in inflammatory contexts.

Interactive Data Table: Preclinical Studies of NK3 Receptor Activation in Inflammatory Models

| Disease Model | Experimental System | Compound Used | Key Findings Related to NK3 Receptor Activation |

| TNBS-Induced Colitis | In vivo (Rat) | PG-KII (Selective NK3 Agonist) | Increased severity of colonic damage; Stimulated IL-1β production; Increased granulocyte infiltration (MPO activity). researchgate.net |

| DSS-Induced Colitis | In vivo (Rat) | PG-KII (Selective NK3 Agonist) | Increased myeloperoxidase (MPO) activity in the colon. researchgate.net |

| Visceral Nociception | In vivo (Rat) | Senktide | Increased abdominal contractions in response to colorectal distention. nih.govbohrium.com |

| Immune Gene Regulation | In vitro (Hypothalamic Cell Line) | Senktide | Inhibited the expression of the gene for suppressor of cytokine signaling 1 (SOCS1). nih.gov |

Senktide Trifluoroacetate Salt As an Essential Research Tool

Application of Senktide Trifluoroacetate (B77799) Salt in Receptor Characterization and Pharmacological Profiling Assays

Senktide trifluoroacetate salt is fundamentally important for the characterization and pharmacological profiling of tachykinin receptors. Its high affinity and exceptional selectivity for the NK3 receptor over NK1 and NK2 receptors make it an ideal chemical probe to delineate the specific functions and properties of NK3R.

Research has consistently demonstrated that Senktide is a potent agonist at the NK3 receptor, with an EC50 (half maximal effective concentration) in the low nanomolar range, typically between 0.5 and 3 nM. medchemexpress.combertin-bioreagent.comcaymanchem.com In contrast, its activity at the NK1 receptor is significantly weaker, with a reported EC50 of 35 µM, and it is considered inactive at the NK2 receptor. bertin-bioreagent.comcaymanchem.com This substantial difference in potency, representing a selectivity of over 60,000-fold for NK3R over other neurokinin receptors, is critical for accurately profiling compounds and understanding receptor function without the confounding effects of activating other tachykinin receptor subtypes. This high degree of selectivity enables its use as a reference compound in assays designed to identify and characterize novel NK3 receptor modulators.

| Receptor Subtype | Activity | EC50 Value | Reference |

|---|---|---|---|

| Neurokinin-3 (NK3) | Potent Agonist | 0.5-3 nM | medchemexpress.combertin-bioreagent.comcaymanchem.com |

| Neurokinin-1 (NK1) | Weak Agonist | 35 µM | medchemexpress.combertin-bioreagent.comcaymanchem.com |

| Neurokinin-2 (NK2) | Inactive | - | bertin-bioreagent.comcaymanchem.com |

Utilization in In Vitro and Ex Vivo Functional Assays for Quantifying NK3 Receptor Activity

The specific action of Senktide is leveraged in a variety of in vitro and ex vivo functional assays to quantify the activity of the NK3 receptor in response to stimulation. These assays are crucial for understanding the downstream cellular signaling and physiological responses mediated by NK3R activation.

In ex vivo brain slice preparations, Senktide is used to study neuronal excitability. For instance, studies have shown that bath application of Senktide potently excites dopaminergic neurons in the substantia nigra pars compacta. medchemexpress.comnih.gov The mean EC50 for this excitatory effect was determined to be 41.2 nM. medchemexpress.com Similarly, in studies of the basolateral amygdala (BLA), Senktide application enhances the excitability of principal neurons by inducing persistent inward currents and increasing the firing of action potentials. nih.gov The EC50 for inducing inward currents in BLA neurons was calculated to be 64 nM. nih.gov

In vitro models, such as primary cell cultures and cell lines expressing the human NK3 receptor, also rely on Senktide. In primary cultures of mesencephalon, Senktide stimulates the release of dopamine (B1211576) in a concentration-dependent manner (EC50 = 0.58 nM). acs.org Furthermore, in transfected cell lines, Senktide is used to measure downstream signaling events like inositol (B14025) monophosphate formation and arachidonic acid release, providing a quantitative measure of receptor activation. nih.gov

| Assay Type | Preparation | Measured Effect | EC50 Value | Reference |

|---|---|---|---|---|

| Ex Vivo Electrophysiology | Rat Substantia Nigra Slices | Excitation of Dopaminergic Neurons | 41.2 nM | medchemexpress.com |

| Ex Vivo Electrophysiology | Rat Basolateral Amygdala Slices | Induction of Inward Currents | 64 nM | nih.gov |

| In Vitro Neurotransmitter Release | Gerbil Mesencephalon Primary Cultures | Dopamine Release | 0.58 nM | acs.org |

| In Vitro Second Messenger Assay | CHO Cells with Human NK3R | Inositol Monophosphate Formation | 2.1 nM | nih.gov |

| In Vitro Second Messenger Assay | CHO Cells with Human NK3R | Arachidonic Acid Release | 4.2 nM | nih.gov |

Employment in Targeted Receptor Desensitization and Ligand-Binding Displacement Studies

Senktide is a critical tool for investigating the binding pocket of the NK3 receptor through ligand-binding displacement assays. In these studies, a radiolabeled form of Senktide, typically tritium-labeled ([3H]Senktide), is used to selectively occupy and label the NK3 receptor population in tissue homogenates or cell membranes. nih.govnih.govnih.gov

The high affinity of [3H]Senktide for the NK3 receptor (Kd = 2.21 - 8.52 nM in guinea-pig tissues) allows for stable and specific binding. nih.gov Researchers can then introduce unlabeled compounds, including other tachykinin analogues or novel synthetic molecules, to compete for the binding site. By measuring the concentration of the unlabeled ligand required to displace 50% of the bound [3H]Senktide (the IC50 value), the binding affinity of the test compound for the NK3 receptor can be determined. The pharmacological profile for displacement of [3H]Senktide is consistent with the NK3 receptor subtype, with other NK3-preferring agonists like neurokinin B being potent displacers, while NK1 and NK2 agonists are weak. nih.gov These competitive binding assays are fundamental for screening compound libraries and for the structure-activity relationship (SAR) studies of new potential drugs targeting the NK3 receptor. nih.govpnas.org

While receptor desensitization is a known phenomenon for G-protein-coupled receptors, studies often design their protocols to avoid it by using single applications of Senktide, thereby ensuring that the measured response reflects the initial activation of the receptor population. nih.gov

Development and Application of Senktide-Derived Probes for Receptor Localization and Imaging

The high specificity of Senktide for the NK3 receptor has led to its development as a probe for localizing the receptor within biological tissues. The radiolabeled version, [3H]Senktide, is particularly valuable for quantitative autoradiography, a technique used to visualize the distribution and density of receptors in the brain and peripheral tissues. nih.gov

By applying [3H]Senktide to thin tissue sections and detecting the resulting radioactive signal, researchers can create detailed maps of NK3 receptor expression. Autoradiographic studies using [3H]Senktide have revealed a distinct distribution of NK3 receptors in the rat brain, with high concentrations found in the mid-cortical layers, supraoptic nucleus, zona incerta, and the basolateral nucleus of the amygdala. nih.gov The use of a highly selective ligand like [3H]Senktide provides a more precise localization compared to less selective probes, which may cross-react with other neurokinin receptor subtypes. nih.gov This accurate mapping is essential for understanding the specific roles of NK3 receptors in different neural circuits and physiological processes.

Integration into Multi-Drug Interaction Studies for Receptor Modulator Discovery

Senktide is frequently integrated into multi-drug interaction studies to confirm the mechanism of action of newly discovered receptor modulators, particularly NK3 receptor antagonists. In these experimental designs, Senktide is used as the specific NK3R agonist to elicit a measurable biological response, which researchers then attempt to block with a potential antagonist.

For example, a Senktide-induced effect, such as dopamine release or neuronal excitation, can be measured in the presence and absence of a novel NK3R antagonist. acs.org A successful antagonist will inhibit or completely block the effect of Senktide in a concentration-dependent manner. This approach has been used to validate the selectivity and potency of numerous non-peptide NK3 receptor antagonists, including SR142801, talnetant, and SB222200. acs.orgnih.gov For instance, the memory-enhancing effects of Senktide in rats were shown to be NK3R-dependent as they were completely blocked by pretreatment with the selective antagonist SR142801. nih.gov Similarly, SR142801 was shown to block Senktide-evoked dopamine release. acs.org These studies are crucial for confirming that a new compound's activity is mediated through the intended NK3 receptor target and not through off-target effects.

| Antagonist | Senktide-Induced Effect Studied | Outcome | Reference |

|---|---|---|---|

| SR142801 | Episodic-like Memory Facilitation | Blocked Senktide's effect, confirming NK3R mediation | nih.gov |

| SR142801 | Dopamine Release | Blocked Senktide-evoked release | acs.org |

| Talnetant | Locomotor Activity | Significantly decreased Senktide-induced activity | cnreagent.com |

| SB222200 | Locomotor Activity | Significantly decreased Senktide-induced activity | cnreagent.com |

| SB 218795 | Neuronal Excitation in BLA | Blocked Senktide-induced excitation | nih.gov |

Advanced Methodologies and Innovative Research Frontiers in Senktide Research

Combined Optogenetic and Chemogenetic Approaches with Senktide Trifluoroacetate (B77799) Salt for Spatiotemporal Control of NK3 Receptor Activity

While no studies have yet been published that directly combine optogenetic or chemogenetic tools with Senktide, the application of these powerful techniques to the NK3 receptor system represents a significant future frontier. These methodologies offer the potential to dissect neural circuits and signaling pathways with a level of precision unattainable through conventional pharmacology alone.

Optogenetics utilizes light-sensitive proteins (opsins) to control the activity of genetically defined cells with millisecond-timescale resolution. eurospe.org In the context of NK3 receptor research, neurons involved in neuroendocrine pathways, such as kisspeptin (B8261505) or GnRH neurons, could be engineered to express light-gated ion channels or, more relevantly, light-activatable G protein-coupled receptors (Opto-GPCRs). eurospe.orgresearchgate.net This would allow researchers to use light to precisely stimulate or inhibit the Gq signaling cascade that is natively activated by the NK3 receptor. In such an experimental setup, Senktide trifluoroacetate salt would serve as an invaluable pharmacological tool. Researchers could directly compare the downstream cellular and physiological effects of precise, light-driven Gq pathway activation with the effects of global NK3 receptor activation by Senktide, helping to isolate the specific contributions of this pathway in a complex biological system.

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), provides another avenue for precise control, albeit with a slower time course than optogenetics. elifesciences.org Neurons could be engineered to express a DREADD (e.g., hM3Dq) that, like the NK3 receptor, couples to the Gq pathway. Administration of an otherwise inert designer drug, such as clozapine-N-oxide (CNO), would then activate these specific neurons. elifesciences.org This approach allows for the long-term modulation of specific neural circuits. Senktide could be used in parallel experiments to validate that the observed chemogenetic effects are indeed due to Gq pathway activation and to understand the broader physiological consequences of activating all NK3 receptors within a region, as opposed to only the genetically targeted subset of cells. The combined use of these technologies would provide a powerful strategy for mapping the functional connectivity of NK3 receptor-expressing neurons and understanding their role in complex behaviors and physiological processes.

High-Throughput Screening Platforms Leveraging this compound as a Benchmark Agonist for Novel Ligand Discovery

The development of novel therapeutic agents targeting the NK3 receptor requires robust and efficient screening platforms to identify new chemical entities. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries. In this context, this compound serves as an indispensable tool, acting as the gold-standard benchmark agonist due to its high potency and exceptional selectivity for the NK3 receptor. nih.govmedchemexpress.com

HTS assays for the NK3 receptor are typically cell-based, using engineered cell lines (e.g., CHO or HEK293 cells) that stably express the human NK3 receptor. Since the NK3 receptor is a Gq-coupled GPCR, its activation leads to the mobilization of intracellular calcium (Ca2+). nih.govnih.gov This change in Ca2+ concentration can be measured using fluorescent dyes, providing a strong and reliable signal that is amenable to automated, high-density plate formats (e.g., 384- or 1536-well plates). nih.govresearchgate.net

In these screening campaigns, Senktide plays a critical role:

Assay Validation: It is used as a positive control to confirm that the cell-based assay is responding correctly. The potency (EC50) and magnitude of the response to Senktide are used to calculate key assay performance metrics, such as the Z'-factor, which determines the suitability of the assay for HTS.

Benchmark for Agonists: For screening campaigns designed to find new NK3 receptor agonists, the potency and efficacy of "hit" compounds are directly compared to those of Senktide.

Functional Antagonist Assays: In screens searching for antagonists, Senktide is used to stimulate the receptor at a specific concentration (typically its EC50 or EC80). The ability of test compounds to inhibit the Senktide-induced signal reveals their antagonist activity.

The well-defined pharmacology of Senktide, particularly its high selectivity over other tachykinin receptors, ensures that the screening results are specific to the NK3 receptor. nih.gov

| Receptor | Activity (EC50) | Selectivity vs. NK3 |

|---|---|---|

| NK3 Receptor | 0.5-3 nM | - |

| NK1 Receptor | 35 µM (35,000 nM) | >10,000-fold |

| NK2 Receptor | No effect | Effectively infinite |

Data compiled from multiple sources. nih.govmedchemexpress.com The EC50 value represents the concentration of Senktide required to elicit 50% of its maximal effect.

Advanced Neuroimaging and Cellular Imaging Techniques to Visualize Senktide-Induced Receptor Activation and Signaling

Visualizing the direct consequences of Senktide binding to the NK3 receptor in real-time and in living systems is a key frontier in tachykinin research. Advanced imaging techniques are making it possible to move from static measurements to dynamic observations of receptor function.

At the cellular level, techniques like Förster Resonance Energy Transfer (FRET) hold immense promise. frontiersin.org Researchers can engineer intramolecular FRET-based biosensors of the NK3 receptor. nih.govplos.org In such a construct, two fluorescent proteins (e.g., CFP and YFP) are attached to different intracellular domains of the receptor. When Senktide binds, the receptor undergoes a conformational change, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. plos.org This provides a direct, real-time readout of receptor activation within a single living cell, allowing for detailed kinetic studies of Senktide's action and the screening of new ligands. nih.gov

At a more detailed molecular level, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformational dynamics of GPCRs. nih.govinrs.ca A recent breakthrough study incorporated site-specific 19F-labeled unnatural amino acids into the NK3 receptor. This allowed researchers to use 19F NMR to explore the localized conformational rearrangements of the receptor that were specifically induced upon the binding of Senktide. nih.gov This powerful technique provides insights into the ensemble of functional states that a receptor samples upon activation, going beyond what static structures can reveal. nih.govnih.govethz.ch

For in vivo studies, neuroimaging techniques like Positron Emission Tomography (PET) are the goal. While a dedicated PET radiotracer for the NK3 receptor based on Senktide has not yet been developed, the principle is well-established. nih.govnih.gov A derivative of Senktide or a potent non-peptide ligand could be labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). moravek.com Injecting this radiotracer would allow for the non-invasive visualization and quantification of NK3 receptor density in the living brain. Furthermore, it would enable receptor occupancy studies to be performed for new, unlabeled drug candidates, providing crucial information about how these drugs interact with their target in a physiological setting.

Systems Biology Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) to Characterize Global Responses to this compound

Activation of the NK3 receptor by Senktide initiates a cascade of intracellular signaling events that ultimately lead to broad, global changes in a cell's biological state. Systems biology approaches aim to capture this complexity by simultaneously measuring changes across different molecular layers, including the transcriptome, proteome, and metabolome.

Transcriptomics , the study of all RNA molecules in a cell, has provided significant insights into the downstream effects of Senktide. A key study demonstrated that treating a hypothalamic cell line with Senktide leads to profound changes in chromatin structure, histone acetylation, and the expression of a wide array of genes. nih.gov Low concentrations of Senktide (1-10 nM) were found to relax chromatin and increase the expression of genes involved in critical neuronal functions like cell signaling, growth, and synaptic plasticity. nih.gov This indicates that NK3 receptor activation plays a role in regulating the fundamental transcriptional machinery of the cell.

| Gene Symbol | Gene Name | Fold Change | General Function |

|---|---|---|---|

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | ~2.2 | Transcription, Neuronal Plasticity |

| VEGFA | Vascular endothelial growth factor A | ~2.1 | Neuroprotection, Angiogenesis |

| BDNF | Brain derived neurotrophic factor | ~2.0 | Neuronal Survival, Synaptic Plasticity |

| ARC | Activity regulated cytoskeleton associated protein | ~1.9 | Synaptic Plasticity, Memory |

| EGR1 | Early growth response 1 | ~2.0 | Transcription, Neuronal Activity |

Data adapted from Thakar et al., Peptides, 2012. nih.gov These genes represent a subset of those found to be significantly upregulated following Senktide treatment.

Proteomics and Metabolomics represent the next logical steps in characterizing the global response. The transcriptomic changes induced by Senktide will inevitably lead to altered protein expression. Moreover, studies have shown that Senktide activates signaling pathways like the MAPK/ERK and PI3K/AKT cascades. researchgate.netnih.gov These kinase pathways regulate the activity of hundreds of downstream proteins through phosphorylation. Quantitative phosphoproteomics, using mass spectrometry, could map the entire network of proteins that are functionally altered by Senktide stimulation. These changes in gene and protein expression would, in turn, reconfigure the cell's metabolic network to support the new physiological state. Metabolomic profiling could identify the specific metabolic pathways that are modulated by NK3 receptor activation, providing a complete systems-level view of Senktide's cellular impact.

Computational Modeling, Molecular Dynamics Simulations, and Docking Studies of Senktide-NK3 Receptor Interactions

Understanding the precise molecular interactions between Senktide and the NK3 receptor is fundamental to elucidating its high potency and selectivity and is crucial for the rational design of new drugs. Computational approaches, anchored by high-resolution structural data, provide this atomic-level insight.

A landmark achievement in the field was the determination of the cryo-electron microscopy (cryo-EM) structure of the human NK3 receptor in an active state, bound to both Senktide and its downstream signaling partner, the Gq protein. nih.govresearchgate.netpdbj.orgebi.ac.uk This structure revealed the exact binding pose of Senktide within the receptor's orthosteric pocket. It showed that while the conserved C-terminus of Senktide engages with the receptor in a manner similar to endogenous tachykinins, its unique N-terminal modifications form specific and crucial interactions with the N-terminus and extracellular loops (ECLs) of the receptor. nih.govresearchgate.net These additional contacts, not formed by endogenous peptides like Substance P, explain Senktide's superior potency and selectivity. nih.gov

| Senktide Residue/Modification | NK3 Receptor Residue | Interaction Type | Significance |

|---|---|---|---|

| Succinyl-Asp1 | Arg330 (ECL3) | Salt Bridge | Major contributor to high potency and selectivity. nih.gov |

| Phe2 | Phe78 (N-terminus) | Hydrophobic Interaction | Contributes to ligand binding and positioning. nih.gov |

| Phe3 | Val235 (ECL2) | Hydrophobic Interaction | Enhances binding affinity. nih.gov |

| Met6-NH2 (C-terminus) | His228, His322 | Hydrogen Bond | Conserved interaction for tachykinin receptor activation. |

Interactions identified from the cryo-EM structure of the Senktide-NK3R-Gq complex. nih.govresearchgate.net

This static cryo-EM structure serves as a starting point for molecular dynamics (MD) simulations . MD simulations model the movement of every atom in the receptor-ligand complex over time, providing a dynamic movie of the activation process. These simulations can reveal how the binding of Senktide initiates a cascade of conformational changes throughout the transmembrane helices, leading to the opening of the intracellular G protein-binding site.

Furthermore, the high-resolution structure is invaluable for docking studies and pharmacophore modeling . researchgate.netdovepress.com Using the known structure of the Senktide binding pocket, computational chemists can virtually screen millions of small molecules to predict which ones might bind to the receptor. Pharmacophore models, which are 3D electronic and steric maps of the essential features required for binding, can be developed based on the precise interactions of Senktide. researchgate.net These models guide the synthesis of novel, non-peptide compounds with improved drug-like properties that mimic the key interactions of Senktide, accelerating the discovery of new therapeutic agents targeting the NK3 receptor.

Future Directions, Translational Prospects, and Unexplored Avenues in Senktide Research

Investigation of Uncharacterized NK3 Receptor Splice Variants and Their Responsiveness to Senktide Trifluoroacetate (B77799) Salt

The gene encoding the NK3 receptor, TACR3, may undergo alternative splicing, potentially giving rise to multiple receptor isoforms or splice variants. These variants could exhibit distinct tissue expression patterns, ligand binding affinities, signaling efficiencies, and desensitization kinetics. To date, the vast majority of Senktide research has focused on the canonical NK3 receptor. However, the existence and physiological relevance of uncharacterized splice variants represent a significant knowledge gap.

Future research should prioritize the identification and characterization of these potential NK3R isoforms. Investigating the responsiveness of these variants to Senktide trifluoroacetate salt will be critical. It is conceivable that certain splice variants may show altered affinity or efficacy for Senktide, potentially explaining tissue-specific differences in tachykinin signaling. Such studies would not only refine our understanding of the NK3R system's complexity but could also open avenues for developing even more selective agonists or antagonists targeting specific receptor isoforms relevant to particular physiological or pathological states. This remains a key unexplored avenue in the field.

Exploration of this compound's Roles in Emerging Pre-clinical Disease Models

The utility of Senktide has been demonstrated primarily in models of reproductive function and neuroscience. bertin-bioreagent.commedchemexpress.com However, the widespread distribution of the NK3 receptor suggests its involvement in a broader range of pathophysiological processes, presenting opportunities to explore Senktide's effects in emerging pre-clinical disease models.

Oncology: The NK3 receptor and its endogenous ligand, neurokinin B (NKB), have been implicated in angiogenesis, a critical process for tumor growth and metastasis. nih.gov Research suggests that the NKB/NK3R system may act as an endogenous angiogenesis inhibitor. nih.gov Therefore, a promising, yet largely unexplored, avenue is the use of Senktide in pre-clinical cancer models to investigate the therapeutic potential of NK3R activation in controlling tumor vascularization. Pre-clinical drug discovery efforts are reportedly underway in oncology that may involve this pathway. bertin-bioreagent.com

Psychiatric Disorders: Given that NK3R antagonists have been investigated for schizophrenia and other psychiatric conditions, exploring the effects of the agonist Senktide in corresponding pre-clinical models could be highly informative. medchemexpress.com Senktide-induced activation of NK3R could help elucidate the baseline function of these circuits and validate the receptor as a therapeutic target for mood and psychotic disorders.

Pain and Inflammation: While other tachykinin receptors like NK1R are more famously associated with pain and inflammation, the role of NK3R is less clear. Utilizing Senktide in novel pre-clinical models of neuropathic and inflammatory pain could clarify the function of NK3R in nociceptive pathways and determine if targeted activation has pro- or anti-nociceptive effects.

Integration of Senktide Research Findings into Broader Neurobiological and Endocrinological Frameworks

Research using Senktide has been pivotal in establishing the role of the NK3 receptor in the hypothalamic-pituitary-gonadal (HPG) axis. Activation of NK3R by Senktide stimulates GnRH and luteinizing hormone (LH) secretion, highlighting its role as a key regulator of the reproductive axis. rsc.org These findings are central to the model of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the arcuate nucleus controlling GnRH pulsatility.

Beyond reproduction, Senktide has been shown to directly excite dopaminergic neurons in the substantia nigra. medchemexpress.com This links the NK3R system to the broader neurobiology of motor control, reward, and motivation. Furthermore, studies have demonstrated that Senktide can elicit behaviors associated with the 5-hydroxytryptamine (serotonin) system, suggesting a functional interaction between tachykinin and serotonergic pathways that regulate mood and behavior. Integrating these disparate findings is a key future task. Elucidating how NK3R signaling, as probed by Senktide, modulates these major neurotransmitter systems will provide a more holistic understanding of its role in brain function and its potential as a therapeutic target for a range of neurological and endocrine disorders.

Development of Novel Senktide Analogs and Conjugates for Enhanced Research Specificity and Utility

While Senktide is a powerful tool, the development of novel analogs and conjugates could significantly enhance its research utility. Structure-activity relationship (SAR) studies have already begun to pave the way for second-generation compounds with improved properties. rsc.org

Key areas for development include:

Enhanced Stability: Senktide, being a peptide, is susceptible to degradation by proteases like neutral endopeptidase (NEP) 24.11. Modifications, such as replacing the N-terminal succinyl-Asp with an oxalyl-D-Glu substructure, have been shown to prevent this degradation, leading to a more stable agonist. rsc.org Another approach involves incorporating (E)-alkene dipeptide isosteres to generate potent NK3R agonists with high stability and prolonged bioactivity.

Improved Receptor Binding and Activation: SAR studies have identified specific modifications that increase receptor binding and activation. For example, substituting the N-terminal succinyl-Asp with oxalyl-Glu or oxalyl-L-2-aminoadipic acid (Aad) has been shown to enhance NK3R binding and activation. rsc.orgnii.ac.jp

Conjugates for Visualization and Targeting: Developing conjugates of Senktide with fluorescent tags or biotin (B1667282) would enable direct visualization of the NK3 receptor in tissues and cells, facilitating studies on receptor trafficking and localization. Similarly, conjugating Senktide to toxins or nanoparticles could allow for targeted ablation of NK3R-expressing cells or targeted drug delivery, respectively.

| Modification | Effect on Receptor Interaction | Effect on Stability | Reference |

|---|---|---|---|

| Substitution of N-terminal succinyl-Asp with oxalyl-Glu | Increased receptor binding and NK3R activation | Not specified | rsc.org |

| Substitution of N-terminal succinyl-Asp with oxalyl-D-Glu | Increased receptor binding and NK3R activation | Prevents neutral endopeptidase (NEP) 24.11-mediated degradation | rsc.org |

| Substitution of N-terminal succinyl-Asp with oxalyl-L-2-aminoadipic acid (Aad) | Increased receptor binding and NK3R activation | Not specified | rsc.org |

| Modification with (E)-alkene dipeptide isostere | Potent NK3R agonism | High stability and prolonged bioactivity | Not specified in abstract |

Identification of Novel Senktide-Interacting Proteins and Signaling Partners

The primary interacting partner of Senktide is the NK3 receptor, a G protein-coupled receptor (GPCR). Cryogenic electron microscopy (cryo-EM) studies have provided detailed structural insights into this interaction, revealing that Senktide binds within a pocket formed by the receptor's transmembrane helices and extracellular loops. researchgate.net Specific interactions have been identified: the succinyl-modified Aspartic acid (D1) at the N-terminus of Senktide forms a salt bridge with residue R330 on the NK3R's third extracellular loop (ECL3), while Senktide's Phenylalanine residues (F2 and F3) form hydrophobic interactions with F78 and V235 of the receptor, respectively. researchgate.net

Upon binding, the receptor couples primarily to the Gq family of G proteins, initiating downstream signaling cascades that include activation of the MAPK pathway and mobilization of intracellular calcium. researchgate.netnih.gov While the initial steps of this pathway are characterized, the broader "signalosome"—the complex of proteins that assembles around the activated receptor—is not fully understood.

A significant future avenue is the use of unbiased proteomic approaches, such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), using Senktide-stimulated cells to identify novel interacting proteins. These could include scaffolding proteins, kinases, phosphatases, or arrestins that modulate the duration and intensity of the signal. Identifying these novel signaling partners will provide a more complete picture of NK3R signaling and may uncover previously unknown functions of this critical receptor system.

Q & A

Q. What is the pharmacological selectivity profile of Senktide trifluoroacetate salt, and how does it inform experimental design?

Senktide is a potent and selective neurokinin-3 (NK3) receptor agonist with an EC50 of 0.5–3 nM, exhibiting minimal activity at NK1 receptors (EC50 = 35 µM) and no activity at NK2 receptors . This selectivity necessitates careful receptor profiling in in vitro assays (e.g., calcium flux or cAMP assays) to avoid off-target effects. Researchers should validate receptor expression in cell lines or tissues using antagonists like SB-222200 (NK3-specific) to confirm mechanism-based responses .

Q. Why is the trifluoroacetate salt form used for Senktide in research applications?

The trifluoroacetate (TFA) counterion enhances solubility in aqueous and polar solvents, critical for in vivo administration (e.g., intracerebroventricular injections). However, residual TFA in formulations may interfere with biological assays (e.g., cell viability or electrophysiology). Researchers should lyophilize the compound or perform dialysis to reduce TFA content, as described in USP guidelines for peptide purification .

Q. How should researchers assess the purity and stability of this compound during storage?

Purity (≥95%) is typically verified via HPLC with UV detection at 214 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Stability studies recommend storage at -20°C in lyophilized form to prevent hydrolysis of the C-terminal amide group. Long-term stability should be confirmed via mass spectrometry (MS) to detect deamidation or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for Senktide?

Discrepancies often arise from pharmacokinetic factors, such as blood-brain barrier penetration or metabolic degradation. To address this:

Q. What methodological considerations are critical for optimizing Senktide dosing in behavioral studies?

Dose-response curves should account for:

- Route of administration : Intravenous vs. intracerebral infusions yield different bioavailability profiles.

- Temporal dynamics : NK3 receptor internalization occurs within 30–60 minutes post-activation, requiring precise timing in behavioral paradigms .

- Negative controls : Co-administer NK3 antagonists (e.g., osanetant) to confirm specificity .

Q. How can researchers address batch-to-batch variability in this compound?

Variability in trifluoroacetate content or peptide aggregation can alter biological activity. Mitigation strategies include:

- QC protocols : Validate each batch via NMR (for TFA content) and dynamic light scattering (for aggregation) .